N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(3,5-dinitrophenoxy)-N-ethylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N~1~-ETHYLBENZOHYDRAZIDE is a complex organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N~1~-ETHYLBENZOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The general synthetic route can be summarized as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 2,4-dichlorobenzaldehyde, 3,5-dinitrophenol, and N-ethylbenzohydrazide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol. The mixture is heated under reflux conditions to facilitate the condensation reaction.
Catalysts: Acid catalysts like glacial acetic acid can be used to enhance the reaction rate.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N~1~-ETHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N~1~-ETHYLBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and its pharmacological properties.
Biological Research: It is used in the study of biological pathways and mechanisms due to its interaction with various biomolecules.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N~1~-ETHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
- N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N~1~-ETHYLBENZOHYDRAZIDE is unique due to the presence of both dichlorophenyl and dinitrophenoxy groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H16Cl2N4O6 |
---|---|
Molecular Weight |
503.3 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(3,5-dinitrophenoxy)-N-ethylbenzamide |
InChI |
InChI=1S/C22H16Cl2N4O6/c1-2-26(25-13-15-3-6-16(23)9-21(15)24)22(29)14-4-7-19(8-5-14)34-20-11-17(27(30)31)10-18(12-20)28(32)33/h3-13H,2H2,1H3/b25-13+ |
InChI Key |
AYJMTBOLRYJOHE-DHRITJCHSA-N |
Isomeric SMILES |
CCN(C(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/N=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCN(C(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.